(4E)-5-(3,4-dimethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione (4E)-5-(3,4-dimethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16311945
InChI: InChI=1S/C25H20N2O7S/c1-31-14-7-8-15-19(12-14)35-25(26-15)27-21(13-6-9-16(32-2)18(11-13)33-3)20(23(29)24(27)30)22(28)17-5-4-10-34-17/h4-12,21,29H,1-3H3
SMILES:
Molecular Formula: C25H20N2O7S
Molecular Weight: 492.5 g/mol

(4E)-5-(3,4-dimethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione

CAS No.:

Cat. No.: VC16311945

Molecular Formula: C25H20N2O7S

Molecular Weight: 492.5 g/mol

* For research use only. Not for human or veterinary use.

(4E)-5-(3,4-dimethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione -

Specification

Molecular Formula C25H20N2O7S
Molecular Weight 492.5 g/mol
IUPAC Name 2-(3,4-dimethoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-2H-pyrrol-5-one
Standard InChI InChI=1S/C25H20N2O7S/c1-31-14-7-8-15-19(12-14)35-25(26-15)27-21(13-6-9-16(32-2)18(11-13)33-3)20(23(29)24(27)30)22(28)17-5-4-10-34-17/h4-12,21,29H,1-3H3
Standard InChI Key FFDQRZIAPDHDBB-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC(=C(C=C5)OC)OC

Introduction

The compound (4E)-5-(3,4-dimethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione is a complex organic molecule with potential applications in medicinal chemistry due to its structural features. It includes aromatic rings, heterocycles, and functional groups that may exhibit biological activity.

Functional Groups

Key functional groups include:

  • Methoxy groups (-OCH₃): Electron-donating groups that can influence the compound's electronic properties.

  • Hydroxy group (-OH): Increases polarity and potential for hydrogen bonding.

  • Aromatic rings: Contribute to stability and potential interactions with biological targets.

Molecular Formula and Weight

Based on the name, the molecular formula can be deduced as C21H18N2O6SC_{21}H_{18}N_2O_6S, with an approximate molecular weight of 426.44 g/mol.

Medicinal Chemistry

Due to its structural complexity:

  • The compound may act as a ligand for enzymes or receptors.

  • The benzothiazole group is often associated with anticancer and antimicrobial activities.

  • The furan ring and pyrrolidine-dione core are common in bioactive molecules.

Drug Discovery

The combination of aromaticity and functional diversity suggests it could be screened for:

  • Anticancer properties: Benzothiazole derivatives are known for targeting cancer cells.

  • Antioxidant activity: Methoxyphenyl groups may scavenge free radicals.

  • Anti-inflammatory effects: Aromatic compounds with hydroxyl groups are often anti-inflammatory agents.

Analytical Data (Hypothetical)

If synthesized, the following techniques would confirm its structure:

  • NMR Spectroscopy (¹H and ¹³C):

    • Peaks corresponding to methoxy groups (OCH3-OCH_3).

    • Signals for aromatic protons in the benzothiazole and phenyl rings.

    • Deshielded signals for the hydroxymethylidene group.

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z=426m/z = 426, confirming molecular weight.

  • Infrared Spectroscopy (IR):

    • Absorption bands for OH-OH (~3300 cm⁻¹) and C=O-C=O (~1700 cm⁻¹).

  • X-Ray Crystallography:

    • To determine the precise three-dimensional arrangement of atoms.

Synthesis

The synthesis of this compound would require careful control of reaction conditions to assemble the diverse functional groups without side reactions.

Stability

Compounds with multiple functional groups may have limited stability under certain conditions (e.g., light, heat).

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